

# TP3 vs. TP4: differences in anti-cancer activity and mechanism.

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## TP3 vs. TP4: A Comparative Analysis of Anti-Cancer Properties

In the landscape of potential cancer therapeutics, two related peptides, Tilapia Piscidin 3 (**TP3**) and Tilapia Piscidin 4 (TP4), have emerged as subjects of significant research interest. Both derived from fish, these antimicrobial peptides have demonstrated promising, yet distinct, anticancer activities and mechanisms of action. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences in Anti-Cancer Activity



Feature	TP3	TP4
Primary Anti-Cancer Effect	Inhibition of cancer cell infiltration, motility, adhesion, migration, and invasion.	Induction of cancer cell death (necrosis and apoptosis).
Primary Mechanism of Action	Modulation of the tumor microenvironment; downregulation of MMPs; inhibition of FAK, AKT, and MAPK signaling pathways.	Induction of mitochondrial dysfunction, calcium overload, and ROS production; activation of the FOSB signaling axis.
Reported Cancer Cell Line Efficacy	Glioblastoma (GBM8401, U87MG, T98G)	Synovial sarcoma (AsKa-SS, SW982), Glioblastoma (U87MG, U251), Non-small-cell lung cancer, Triple-negative breast cancer, MCF-7 breast cancer cells.

### **Quantitative Analysis of Anti-Cancer Effects**

The following tables summarize the quantitative data from various studies, highlighting the differential efficacy of **TP3** and TP4.

Table 1: Effects of TP3 on Glioblastoma Cell Lines

Cell Line	Concentration (µmol/L)	Effect	% of Control	Citation
GBM8401	10	Cell Viability	78.3 ± 1.6%	[1]
10	Cell Adhesion	40.0 ± 2.8%	[1]	
U87MG	10	Cell Viability	73.1 ± 4.2%	[1]
10	Cell Adhesion	59.3 ± 3.2%	[1]	
10	Cell Invasion	~20%	[1]	_
T98G	10	Cell Viability	83.7 ± 4.6%	[1]
10	Cell Adhesion	56.0 ± 8.2%	[1]	



**Table 2: Cytotoxic Effects of TP4 on Various Cancer Cell** 

Lines

Cell Line	IC50 Value (μg/mL)	Cell Death Type	Citation
SW982 (Synovial Sarcoma)	29.20	Necrosis	[2]
AsKa-SS (Synovial Sarcoma)	32.41	Necrosis	[2]
MCF-7 (Breast Cancer)	50.11	Apoptosis	[3]
U87MG (Glioblastoma)	Not specified, but cytotoxic	Necrosis	[4]
U251 (Glioblastoma)	Not specified, but cytotoxic	Necrosis	[4]

## **Delving into the Mechanisms: How They Work**

The anti-cancer effects of **TP3** and TP4 are underpinned by distinct molecular mechanisms. **TP3** primarily disrupts the processes of cancer cell invasion and migration, while TP4 directly induces cell death.

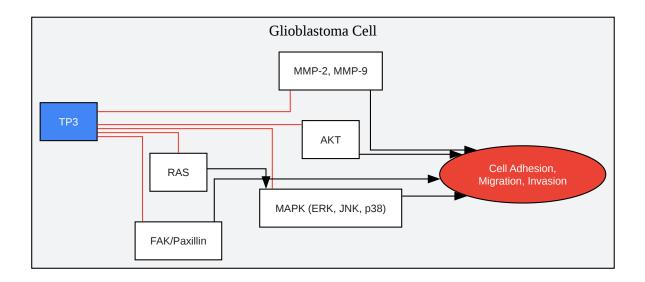
#### **TP3**: An Inhibitor of Cancer Cell Motility

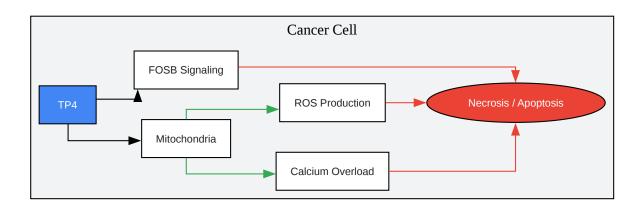
**TP3**'s anti-cancer activity is centered on its ability to modulate the tumor microenvironment and interfere with signaling pathways crucial for cell movement and invasion.[1][5] Studies in glioblastoma cell lines have shown that **TP3** can:

- Reduce Cell Adhesion, Migration, and Invasion: TP3 significantly attenuates the ability of glioblastoma cells to adhere to surfaces and migrate, thereby inhibiting their invasive potential.[1][5]
- Downregulate Matrix Metalloproteinases (MMPs): The expression and proteolytic activity of MMP-2 and MMP-9, enzymes critical for breaking down the extracellular matrix to facilitate invasion, are reduced by TP3 treatment.[1]



- Inhibit Key Signaling Pathways: **TP3** has been shown to decrease the phosphorylation of key proteins in several signaling cascades that regulate cell motility and survival, including:
  - Focal Adhesion Kinase (FAK) and Paxillin
  - RAS, a small GTPase
  - Protein Kinase B (AKT)
  - Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38[1]







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#### References

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